5-Bromo-6-chloropicolinic acid
Overview
Description
5-Bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-chloropicolinic acid is 1S/C6H3BrClNO2/c7-3-1-2-4 (6 (10)11)9-5 (3)8/h1-2H, (H,10,11) . This indicates that the molecule consists of a pyridine ring substituted with bromine and chlorine atoms, and a carboxylic acid group .Physical And Chemical Properties Analysis
5-Bromo-6-chloropicolinic acid is a solid substance at ambient temperature . Its molecular weight is 236.45 .Scientific Research Applications
Granular Herbicides for Woody Plant Control Research has indicated that granular herbicides containing compounds like 5-bromo-6-chloropicolinic acid can be effective in controlling certain woody plants. Specific studies have demonstrated its effectiveness on plants like live oak and huisache when applied to soil, especially during periods of active brush growth. These findings suggest potential agricultural and environmental management applications (Bovey et al., 1969).
Interaction with Other Chemicals Research into the interaction between picloram and bromacil, a chemical similar to 5-bromo-6-chloropicolinic acid, has revealed antagonistic responses when combined, affecting the growth of plants like oats. This highlights the complex nature of chemical interactions in herbicidal formulations and their influence on plant physiology (Sterrett et al., 1972).
Weed Control under Southern Upland Hardwoods Studies comparing the effectiveness of bromacil and picloram in controlling hardwood species like post oak and blackjack oak have noted the superior effectiveness of bromacil, which is structurally and functionally similar to 5-bromo-6-chloropicolinic acid. These findings are significant for forest management and control of invasive plant species (Peevy, 1973).
Safety And Hazards
The safety information available indicates that 5-Bromo-6-chloropicolinic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5-bromo-6-chloropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBJRHGSFJEWFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659676 | |
Record name | 5-Bromo-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropicolinic acid | |
CAS RN |
959958-25-9 | |
Record name | 5-Bromo-6-chloro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959958-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-6-chloropicolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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